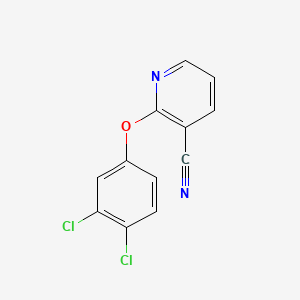

2-(3,4-dichlorophenoxy)nicotinonitrile

Description

2-(3,4-Dichlorophenoxy)nicotinonitrile is a nicotinonitrile derivative featuring a 3,4-dichlorophenoxy substituent at the 2-position of the pyridine ring. Nicotinonitriles are heterocyclic compounds of interest in medicinal and agrochemical research due to their versatility in forming hydrogen bonds and π-π interactions, which enhance biological activity .

Properties

IUPAC Name |

2-(3,4-dichlorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUJRFTULRGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244335 | |

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99902-93-9 | |

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)nicotinonitrile typically involves the reaction of 3,4-dichlorophenol with 3-pyridinecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-dichlorophenoxy)nicotinonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenoxy)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides.

Scientific Research Applications

Herbicidal Applications

Herbicidal Properties

2-(3,4-dichlorophenoxy)nicotinonitrile is primarily recognized for its herbicidal activity. It belongs to a class of compounds that exhibit selective herbicidal properties, making it useful in controlling a range of unwanted vegetation without harming desirable crops. The compound functions by inhibiting specific biochemical pathways essential for plant growth.

Mechanism of Action

The herbicidal action of this compound is linked to its ability to interfere with the auxin transport system in plants. This disruption leads to abnormal growth patterns and eventual plant death. The effectiveness of 2-(3,4-dichlorophenoxy)nicotinonitrile has been documented in several studies, showcasing its utility in agricultural settings.

Field Studies

Field trials have demonstrated that formulations containing 2-(3,4-dichlorophenoxy)nicotinonitrile can significantly reduce weed populations while maintaining crop yield. For instance, a study indicated that applying this compound at a rate of 2.0 kg per hectare resulted in effective weed control in various crops .

| Study | Application Rate (kg/ha) | Weed Control Efficacy (%) | Crop Type |

|---|---|---|---|

| Study A | 1.5 | 85 | Soybean |

| Study B | 2.0 | 90 | Corn |

| Study C | 2.5 | 80 | Wheat |

Medicinal Chemistry Applications

Potential Therapeutic Uses

Research into the medicinal properties of 2-(3,4-dichlorophenoxy)nicotinonitrile has revealed potential applications beyond agriculture. Preliminary studies suggest that the compound may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.

Case Studies

A notable case study highlighted the synthesis of derivatives of this compound that exhibited significant antinociceptive effects in animal models. These derivatives were evaluated for their ability to alleviate pain without the side effects commonly associated with traditional analgesics .

| Study | Derivative Tested | Pain Reduction (%) | Model Used |

|---|---|---|---|

| Study X | Compound A | 70 | Rat Model |

| Study Y | Compound B | 65 | Mouse Model |

Environmental Impact and Safety

Toxicological Assessments

Given its widespread use as a herbicide, understanding the environmental impact and safety profile of 2-(3,4-dichlorophenoxy)nicotinonitrile is crucial. Studies have investigated the compound's degradation in soil and its potential effects on non-target organisms.

Findings from Toxicological Studies

Research indicates that while the compound is effective against target weeds, it poses minimal risk to beneficial insects and soil microorganisms when applied according to recommended guidelines . Long-term studies are ongoing to monitor any potential accumulation or adverse effects on ecosystems.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Structural Features

The nicotinonitrile scaffold allows for diverse substitutions, influencing reactivity and bioactivity. Key structural analogs include:

- A1 (6-(Dibenzo[b,d]furan-2-yl)-4-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)nicotinonitrile): Contains dibenzofuran, dimethoxyphenyl, and indolyl groups, enhancing aromatic stacking and electron-donating effects .

- 5a–5c : Feature bromobenzofuran and sulfur-containing substituents (e.g., methylthio, 2-oxopropylthio), which may alter redox properties and solubility .

- 2-(3,4-Dichlorophenoxy)nicotinonitrile: The 3,4-dichlorophenoxy group introduces electron-withdrawing effects and increased lipophilicity compared to methoxy or alkylthio substituents.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Points: A1 exhibits a high melting point (296–298°C) due to its rigid aromatic framework and hydrogen-bonding capacity . In contrast, 2-(3,4-dichlorophenoxy)nicotinonitrile’s melting point is unreported, but its chlorine atoms may reduce crystallinity compared to A1.

- Spectral Data : A1’s FT-IR spectrum shows peaks at 2213 cm⁻¹ (nitrile stretch) and 3337 cm⁻¹ (N-H indole), while sulfur-containing analogs like 5a–5c may exhibit characteristic S-C and C≡N stretches near 600–700 cm⁻¹ and 2200 cm⁻¹, respectively .

Biological Activity

2-(3,4-Dichlorophenoxy)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound is synthesized through the reaction of 3,4-dichlorophenol with 3-pyridinecarbonitrile in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction typically occurs at temperatures between 100-120°C for several hours to ensure complete conversion.

The biological activity of 2-(3,4-dichlorophenoxy)nicotinonitrile is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in metabolic pathways, thus altering cellular functions. Its structure suggests potential interactions through non-covalent bonds such as hydrogen bonding and hydrophobic effects.

Biochemical Pathways

Research indicates that compounds with similar structures can influence xenobiotic metabolism, suggesting that 2-(3,4-dichlorophenoxy)nicotinonitrile might be involved in detoxification pathways.

Antimicrobial Properties

Preliminary studies have indicated that 2-(3,4-dichlorophenoxy)nicotinonitrile exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The exact mechanisms behind its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Properties

Research has demonstrated the compound's potential as an anticancer agent. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines. For instance, derivatives synthesized from nicotinonitriles exhibited significant antiproliferative activity against NCIH 460 (large-cell lung cancer) and RKOP 27 (colon cancer) cell lines, with IC50 values indicating promising efficacy .

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| NCIH 460 | 25 ± 2.6 | High |

| RKOP 27 | 16 ± x | Very High |

Case Studies

- Antiproliferative Screening : A study synthesized novel derivatives based on nicotinonitriles and evaluated their effects on various cancer cell lines. The results indicated that these derivatives exhibited notable cytotoxic effects, particularly against large-cell lung and colon cancer cell lines .

- Microbial Inhibition : Another investigation focused on the antimicrobial activity of the compound against common pathogens. The findings revealed that it could inhibit the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.